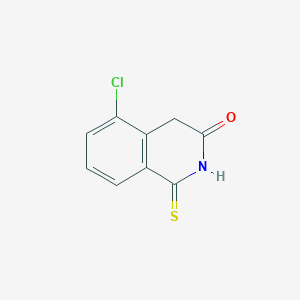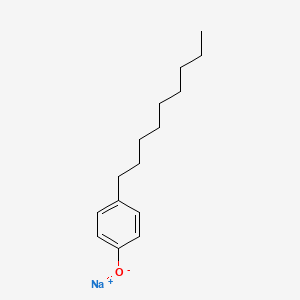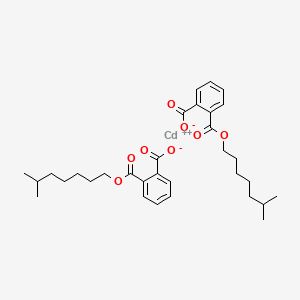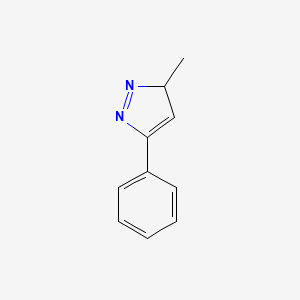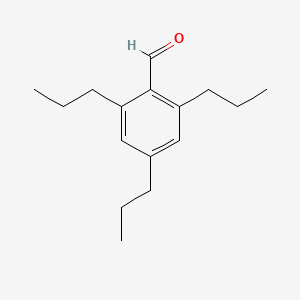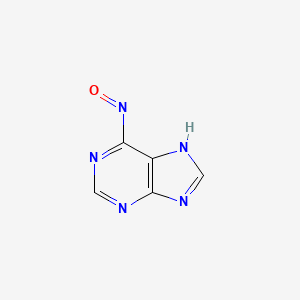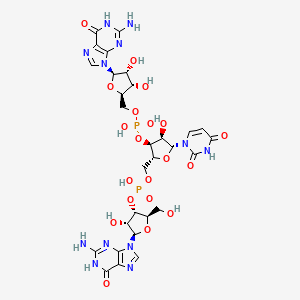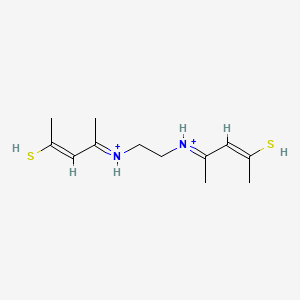
2-Pentanethione, 4,4'-(1,2-ethanediyldinitrilo)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- is an organic compound with the molecular formula C12H20N2S2 and a molecular weight of 256.431 g/mol . This compound is characterized by the presence of two pentanethione groups connected by an ethanediyldinitrilo bridge, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- typically involves the reaction of pentanethione with an ethanediyldinitrilo compound under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include oxidative stress and disruption of cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 4,4’-(1,2-ethanediyldinitrilo)bis-: Similar structure but with ketone groups instead of thione groups.
3,3’-(1,2-ethanediylbis(imino-2,1-ethanediyldinitrilo))bis(2-butanone) dioxime: Contains dioxime groups and is used in different applications.
Uniqueness
2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- is unique due to its thione groups, which impart distinct chemical reactivity and potential biological activity compared to similar compounds with different functional groups .
Properties
CAS No. |
40006-83-5 |
|---|---|
Molecular Formula |
C12H22N2S2+2 |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
[(E)-4-sulfanylpent-3-en-2-ylidene]-[2-[(E)-4-sulfanylpent-3-en-2-ylidene]azaniumylethyl]azanium |
InChI |
InChI=1S/C12H20N2S2/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16/h7-8,15-16H,5-6H2,1-4H3/p+2/b11-7+,12-8+,13-9?,14-10? |
InChI Key |
KZQGVQZGJQSJAO-DKTMSJSJSA-P |
Isomeric SMILES |
C/C(=C\C(=[NH+]CC[NH+]=C(/C=C(/S)\C)C)C)/S |
Canonical SMILES |
CC(=CC(=[NH+]CC[NH+]=C(C)C=C(C)S)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)

